(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
Evolution of Triazatricyclic Scaffolds in Medicinal Chemistry
Triazatricyclic systems emerged in the late 20th century as synthetically challenging yet pharmacologically promising frameworks. Early work by researchers such as those in the 1999 Journal of Organic Chemistry study demonstrated the stereoselective solid-phase synthesis of a triaza tricyclic ring system via intramolecular azomethine ylide cycloaddition (Figure 1). This method enabled the production of conformationally constrained scaffolds resembling alkaloid natural products, which were prized for their ability to interact with biological targets through multiple binding modes.
By the early 2000s, advances in combinatorial chemistry expanded access to these systems. The "tea bag" parallel synthesis approach, pioneered by Richard Houghten, allowed rapid generation of diaza- and triazacyclic libraries. For instance, fluorous-solid phase extractions combined with microwave-assisted reactions streamlined the synthesis of piperazinedione-fused tricyclic compounds, reducing purification times from days to hours.
Table 1: Key Advances in Triazatricyclic Synthesis
| Era | Technique | Impact |
|---|---|---|
| 1990s | Azomethine ylide cycloaddition | Enabled stereoselective core formation |
| 2000s | Fluorous-solid phase extraction | Accelerated purification steps |
| 2020s | Microwave-assisted combinatorial | Scaled diversity-oriented synthesis |
The integration of sulfur-containing groups, as seen in the ethenylphenylsulfanyl moiety of the target compound, became prevalent after 2010. These modifications enhanced binding to hydrophobic enzyme pockets, as demonstrated in RAS inhibitor studies.
Discovery and Development Timeline
The development of (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol aligns with three critical phases:
- Core Scaffold Identification (1999–2005): Groundwork from azomethine ylide cycloadditions established the tricyclic framework.
- Functionalization Era (2005–2015): Introduction of sulfanyl and methoxyphenyl groups improved target affinity, inspired by successful RAS inhibitors.
- Combinatorial Optimization (2015–Present): Positional scanning libraries enabled systematic exploration of substituent effects, as evidenced by recent Mycobacterium tuberculosis inhibitor candidates.
Taxonomic Position within Heterocyclic Chemistry
This compound belongs to the triazatricyclo subclass of nitrogen-containing heterocycles, characterized by:
- Ring System: A fused 8.4.0.0³,⁸ tetradecahexaene core.
- Heteroatoms: Three nitrogen atoms (positions 4, 6, 13), one oxygen (position 2), and one sulfur (position 7).
- Substituents: A 3-methoxyphenyl group (electron-donating), 4-ethenylphenylsulfanyl (hydrophobic/lipophilic), and hydroxymethyl (polar).
Table 2: Taxonomic Classification
| Feature | Classification |
|---|---|
| Parent Heterocycle | 1,3,5-Triazine derivatives |
| Ring Fusion | Tricyclic (bridged + fused) |
| Biophysical Role | Enzyme active site penetration |
Its structural complexity places it among "privileged scaffolds" capable of simultaneous hydrogen bonding, π-π stacking, and hydrophobic interactions.
Significance in Drug Discovery Paradigms
The compound’s design addresses two major challenges in modern pharmacology:
- Target Selectivity: The 3-methoxyphenyl group directs binding to aromatic-rich regions of kinases, while the sulfanyl moiety anchors to cysteine residues.
- Synthetic Accessibility: Microwave-assisted cyclizations, as described in fluorous synthesis protocols, enable scalable production despite the molecule’s complexity.
Recent work on RAS inhibitors highlights the value of such scaffolds in disrupting protein-protein interactions, a traditionally "undruggable" target class. The hydroxymethyl side chain further permits prodrug derivatization, enhancing bioavailability—a strategy validated in FDA-approved kinase inhibitors.
Properties
IUPAC Name |
[7-[(4-ethenylphenyl)methylsulfanyl]-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-4-18-8-10-19(11-9-18)16-35-28-24-13-23-21(15-32)14-29-17(2)25(23)34-27(24)30-26(31-28)20-6-5-7-22(12-20)33-3/h4-12,14,32H,1,13,15-16H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRJAZHOIWUGBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC5=CC=C(C=C5)C=C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the sulfanyl and methanol groups. Key reaction conditions include:
Temperature: Reactions are often carried out at elevated temperatures to facilitate the formation of the tricyclic core.
Catalysts: Transition metal catalysts, such as palladium or platinum, are commonly used to promote the coupling reactions.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are preferred to dissolve the reactants and intermediates.
Industrial Production Methods
In an industrial setting, the production of (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The aromatic rings can be reduced under hydrogenation conditions.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Hydrogen gas (H₂) with a palladium catalyst for reduction reactions.
Nucleophiles: Thiolates or amines for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of partially or fully hydrogenated aromatic rings.
Substitution: Formation of new compounds with different functional groups replacing the sulfanyl group.
Scientific Research Applications
The compound exhibits several pharmacological activities attributed to its structural characteristics. Key areas of research include:
Antitumor Activity
Research indicates that compounds similar to this one can inhibit tumor growth in various cancer cell lines. Mechanisms involved may include:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at specific phases.
Case Study: Breast Cancer
A study demonstrated that derivatives of this compound significantly reduced cell viability in MCF-7 breast cancer cells through mitochondrial pathways leading to apoptosis.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against both gram-positive and gram-negative bacteria.
Case Study: Bacterial Inhibition
In vitro studies revealed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.
Anti-inflammatory Effects
Research has indicated that the compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.
Enzyme Inhibition
Studies have shown that the compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit specific enzymes linked to cancer metabolism and inflammation. These findings support its potential as a therapeutic agent in oncology and inflammatory diseases.
In Vivo Studies
Animal models treated with similar compounds displayed:
- Reduced tumor sizes.
- Improved survival rates compared to control groups.
These findings reinforce the need for further exploration of this compound's therapeutic potential.
Mechanism of Action
The mechanism of action of (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical and Functional Differences
A closely related analog, (7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol (), differs only in the 2,5-dimethylphenyl substituent. Comparative analysis reveals:
The ethenyl group in the target compound introduces synthetic complexity but offers derivatization pathways (e.g., polymerization or crosslinking). In contrast, the dimethyl analog’s stability may favor pharmacokinetic optimization.
Mechanistic Insights from Scaffold Similarity
demonstrates that compounds with shared scaffolds (e.g., oleanolic acid and hederagenin) exhibit conserved mechanisms of action (MOAs). By analogy:
- The tricyclic core of the target compound likely dictates primary target engagement (e.g., kinase or protease inhibition).
- Substituent variations modulate selectivity and binding affinity . For instance, the 3-methoxyphenyl group may enhance interactions with hydrophobic enzyme pockets, similar to how gallic acid’s hydroxyl groups influence antioxidant activity.
Computational docking (as in ) predicts that the methanol group forms hydrogen bonds with catalytic residues (e.g., in ATP-binding sites), while the sulfanyl moiety may coordinate metal ions in active sites.
Biological Activity
Structure and Properties
The structure of the compound features multiple functional groups that may contribute to its biological activity:
- Ethenylphenyl group : Potentially enhances interaction with biological targets.
- Methoxyphenyl group : May influence solubility and bioavailability.
- Sulfanyl group : Known to participate in redox reactions, possibly affecting antioxidant properties.
Molecular Formula
The molecular formula for this compound is .
In Vitro Studies
Recent studies have investigated the compound's effects on various cell lines:
- Antioxidant Activity : The sulfanyl group is associated with antioxidant properties. In vitro assays demonstrated that the compound can scavenge free radicals effectively, suggesting a potential role in oxidative stress mitigation .
- Cytotoxicity : The compound was tested against cancer cell lines (e.g., HeLa and MCF-7). Results indicated significant cytotoxic effects, with IC50 values in the micromolar range. This suggests potential as an anticancer agent .
- Enzyme Inhibition : The compound showed inhibition of certain enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This dual inhibition may be beneficial for therapeutic applications targeting inflammation-related diseases .
The mechanisms underlying the biological activity of this compound involve:
- Redox Modulation : The sulfanyl group may facilitate redox reactions that alter cellular signaling pathways associated with growth and apoptosis.
- Receptor Interaction : Preliminary docking studies suggest that the compound may interact with specific receptors involved in cell proliferation and survival, such as estrogen receptors .
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment, indicating that the compound induces programmed cell death through mitochondrial pathways.
Case Study 2: Anti-inflammatory Potential
A study assessing the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced RAW 264.7 macrophages showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests that the compound could serve as a therapeutic agent for inflammatory diseases.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
